molecular formula C14H22N4O3 B6759446 N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide

Cat. No.: B6759446
M. Wt: 294.35 g/mol
InChI Key: KLIFTNFJYHFZCM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyrimidine ring and an oxan-4-yloxy group linked to the propanamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-18(2)14-15-9-11(10-16-14)17-13(19)5-8-21-12-3-6-20-7-4-12/h9-10,12H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIFTNFJYHFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)CCOC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloropyrimidine with dimethylamine under controlled conditions.

    Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yloxy precursor reacts with the pyrimidine derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the oxan-4-yloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of N-oxide derivatives.

    Reduction: Can result in the formation of reduced amine derivatives.

    Substitution: Produces substituted pyrimidine or oxan-4-yloxy derivatives.

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide can be compared with other pyrimidine derivatives, such as:

    N-(pyrimidyl)gabapentin: A modified amino acid derivative with potential therapeutic applications.

    N-(pyrimidyl)baclofen: Another modified amino acid derivative with distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity

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